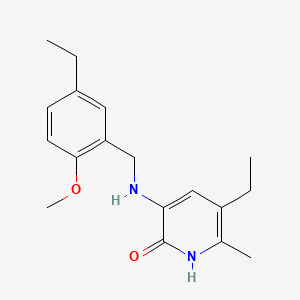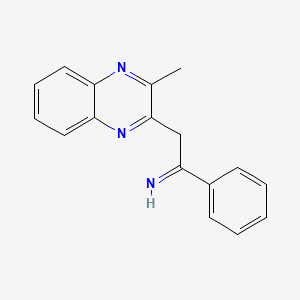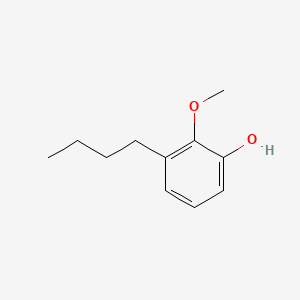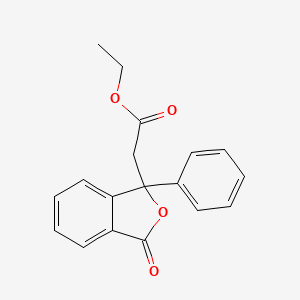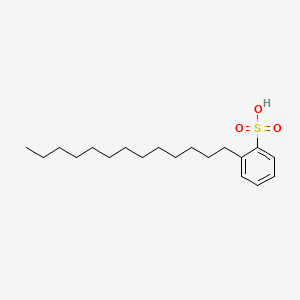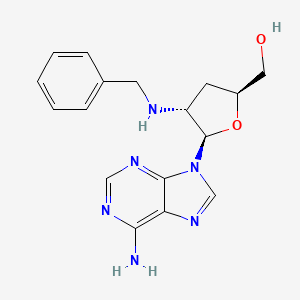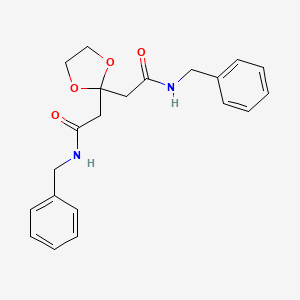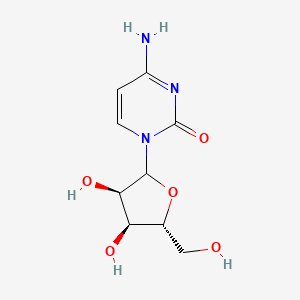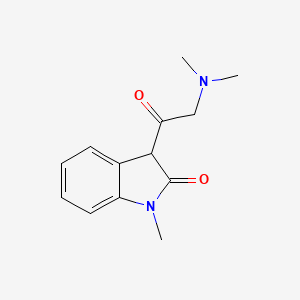
2,4,6-Pyrimidinetriamine, N4-(3,4-dibromophenyl)-5-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Pyrimidinetriamine, N4-(3,4-dibromophenyl)-5-nitroso- is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of three amine groups, a dibromophenyl group, and a nitroso group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Pyrimidinetriamine, N4-(3,4-dibromophenyl)-5-nitroso- typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, brominated aromatic compounds, and nitrosating agents. The reaction conditions may involve:
Temperature: Moderate to high temperatures (50-150°C)
Solvents: Common organic solvents such as ethanol, methanol, or dichloromethane
Catalysts: Acid or base catalysts to facilitate the reaction
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired purity, yield, and cost-effectiveness. Key considerations include:
Reaction Efficiency: Optimizing reaction conditions to maximize yield
Purification: Techniques such as recrystallization, chromatography, or distillation to achieve high purity
Safety: Handling of hazardous reagents and by-products
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Pyrimidinetriamine, N4-(3,4-dibromophenyl)-5-nitroso- can undergo various chemical reactions, including:
Oxidation: Conversion of amine groups to nitroso or nitro groups
Reduction: Reduction of nitroso groups to amines
Substitution: Replacement of bromine atoms with other functional groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of nitro derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted pyrimidine derivatives
Wissenschaftliche Forschungsanwendungen
2,4,6-Pyrimidinetriamine, N4-(3,4-dibromophenyl)-5-nitroso- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties
Medicine: Investigated for its potential therapeutic applications
Industry: Utilized in the development of new materials or chemical processes
Wirkmechanismus
The mechanism of action of 2,4,6-Pyrimidinetriamine, N4-(3,4-dibromophenyl)-5-nitroso- involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its application:
Molecular Targets: Enzymes, receptors, or nucleic acids
Pathways: Inhibition or activation of specific biochemical pathways
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trisubstituted Pyrimidines: Compounds with similar substitution patterns on the pyrimidine ring
Nitroso Derivatives: Compounds containing nitroso groups
Brominated Aromatics: Compounds with bromine atoms on aromatic rings
Uniqueness
2,4,6-Pyrimidinetriamine, N4-(3,4-dibromophenyl)-5-nitroso- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
91211-34-6 |
|---|---|
Molekularformel |
C10H8Br2N6O |
Molekulargewicht |
388.02 g/mol |
IUPAC-Name |
4-N-(3,4-dibromophenyl)-5-nitrosopyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C10H8Br2N6O/c11-5-2-1-4(3-6(5)12)15-9-7(18-19)8(13)16-10(14)17-9/h1-3H,(H5,13,14,15,16,17) |
InChI-Schlüssel |
QUAYEGFIVVYSFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=C2N=O)N)N)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




